Unii-1EL1K52SH1, more commonly known as BCX-4430, is a nucleoside analogue classified as an Immucillin. [, , ] Immucillins are a class of aza-C-nucleosides that function as transition state analogue enzyme inhibitors. [] BCX-4430 specifically acts as an adenosine analogue. [] This compound has shown potential as an antiviral agent and is being researched for its use in treating Ebola virus disease. [, , ]
Galidesivir hydrochloride, also known as BCX4430, is an antiviral compound that acts as an adenosine analog. Initially developed by BioCryst Pharmaceuticals for hepatitis C treatment, it has since been repurposed to combat severe viral infections, including those caused by the Ebola and Marburg viruses, as well as the Zika virus. Currently, it is undergoing clinical trials for its efficacy against coronavirus disease 2019. Galidesivir functions primarily by inhibiting the activity of viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication .
Galidesivir is classified as a nucleoside analog and falls within the category of direct-acting antiviral agents. It is derived from the chemical modification of adenosine, which allows it to interfere with viral RNA synthesis. The compound has shown broad-spectrum antiviral activity against various RNA viruses, including bunyaviruses, arenaviruses, paramyxoviruses, coronaviruses, flaviviruses, and phleboviruses .
The synthesis of galidesivir involves several steps that include protecting and deprotecting various functional groups. One notable synthetic route begins with the precursor compound BCX1777. The process typically includes:
Galidesivir hydrochloride has the molecular formula with a molar mass of approximately 265.273 g/mol. Its structure can be represented in various formats including SMILES notation and InChI identifiers which provide a way to encode the molecular structure in a textual format for computational purposes .
Galidesivir primarily acts through its triphosphate form, which is incorporated into viral RNA during replication. This incorporation leads to premature termination of RNA synthesis due to the structural similarity of galidesivir triphosphate to natural nucleotides. The key reactions involved include:
Galidesivir exerts its antiviral effects through several mechanisms:
Relevant data indicate that galidesivir hydrochloride maintains its antiviral properties across various pH levels typical in biological systems .
Galidesivir has significant potential in scientific research and clinical applications:
The ongoing research into galidesivir’s mechanisms and therapeutic applications underscores its importance as a versatile tool in combating viral infections .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: